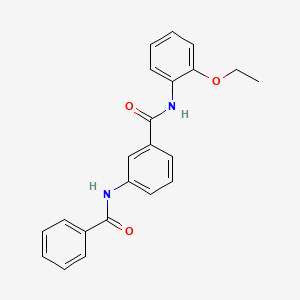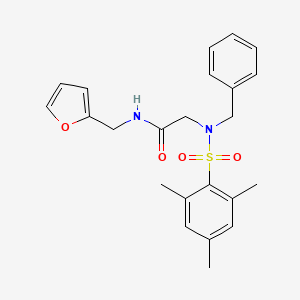
3-(benzoylamino)-N-(2-ethoxyphenyl)benzamide
描述
3-(benzoylamino)-N-(2-ethoxyphenyl)benzamide, also known as BEB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BEB belongs to the class of benzamides and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学研究应用
3-(benzoylamino)-N-(2-ethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This property makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is this compound's anti-cancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the proliferation and migration of cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of 3-(benzoylamino)-N-(2-ethoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through the regulation of various signaling pathways. For example, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in inflammation and oxidative stress. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells, indicating its anti-inflammatory activity.
实验室实验的优点和局限性
One of the significant advantages of 3-(benzoylamino)-N-(2-ethoxyphenyl)benzamide is its low toxicity profile. Studies have shown that this compound has no significant toxic effects on cells and animals at therapeutic doses. This property makes this compound a potential candidate for drug development.
However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, this compound's mechanism of action is not fully understood, which can limit its potential therapeutic applications.
未来方向
There are several future directions for 3-(benzoylamino)-N-(2-ethoxyphenyl)benzamide research. One of the significant areas of research is the development of novel formulations that can improve this compound's solubility and bioavailability. This can enhance its therapeutic potential and make it more accessible for clinical use.
Another area of research is the identification of the specific signaling pathways and targets that this compound regulates. This can provide insights into the mechanism of action of this compound and its potential therapeutic applications.
Finally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. This can help determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound's low toxicity profile makes it a potential candidate for drug development, but its poor solubility can limit its bioavailability and pharmacokinetics. Future research should focus on developing novel formulations, identifying specific targets and signaling pathways, and evaluating its safety and efficacy in animal models and clinical trials.
属性
IUPAC Name |
3-benzamido-N-(2-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-27-20-14-7-6-13-19(20)24-22(26)17-11-8-12-18(15-17)23-21(25)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDFDAWPKPLAIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-1,3-benzodioxol-5-yl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3540173.png)
![5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3540174.png)
![2-{2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3540184.png)
![4-fluoro-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3540192.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540199.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3540205.png)
![3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-chlorobenzoic acid](/img/structure/B3540215.png)
![[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3540222.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3540239.png)
![4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B3540243.png)
![dimethyl 2-[(2-methyl-3-phenylacryloyl)amino]terephthalate](/img/structure/B3540251.png)
![2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3540265.png)
![dimethyl 5-{[3-(2-nitrophenyl)acryloyl]amino}isophthalate](/img/structure/B3540274.png)
